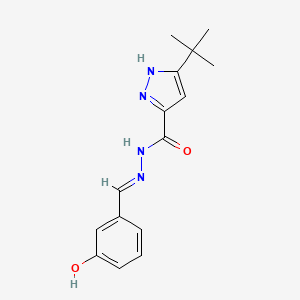

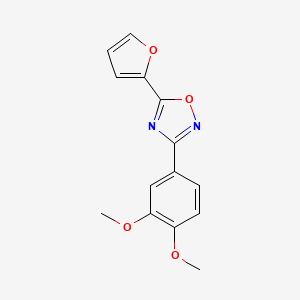

![molecular formula C16H16ClNOS2 B5539121 3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide is a chemical compound that has been the subject of various studies. Its synthesis and properties have been explored in the context of organic chemistry and material science.

Synthesis Analysis

This compound has been synthesized through various methods, including copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts (Baranovskyi et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using density functional theory (DFT) and other spectroscopic techniques, providing insights into their molecular equilibrium geometry (Sivakumar et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure include the Michael reaction under basic conditions, which has been shown to produce various derivatives (Dyachenko & Krasnikov, 2012).

Physical Properties Analysis

The physical properties of such compounds have been studied extensively. For instance, the compound 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one showed interesting properties when reacted with 3-amino-N-phenyl-3-thioxopropanamide (Dyachenko & Krasnikov, 2012).

Chemical Properties Analysis

The chemical properties of such compounds are often studied through their antimicrobial activity, molecular docking analysis, and interaction with various proteins, as seen in related pyrazole derivatives (Sivakumar et al., 2020).

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with structures related to "3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, aryloxypropanamide derivatives have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. These compounds exhibit variable and modest activities against investigated strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Potential

Thiazole and thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. The synthesis of such derivatives aims to explore their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2017).

Anticonvulsant Studies

Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has revealed their efficacy in anticonvulsant studies. These compounds, prepared through amine exchange reactions, have been tested in animal models for their potential to protect against seizures. The findings indicate that certain isomers of these propanamides are more potent than standard drugs in seizure tests, highlighting their potential application in treating generalized seizures (Idris et al., 2011).

Photocleavage Reactions

Monothioimides, closely related to the target compound in structural terms, have been studied for their photochemistry. Research into their crystal structures and photocleavage reactions provides insights into their behavior under light exposure. These studies contribute to understanding the molecular properties that govern the reactivity of such compounds, potentially applicable in materials science and photodynamic therapy (Fu et al., 1998).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFLZGMXQYOYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

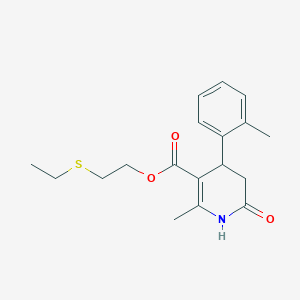

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

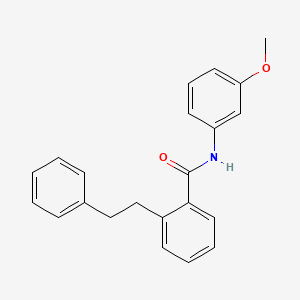

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

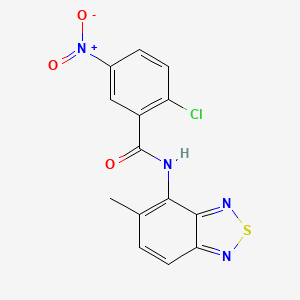

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)